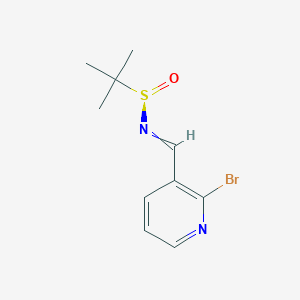
(R,E)-N-((2-Bromopyridin-3-YL)methylene)-2-methylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R,E)-N-((2-Bromopyridin-3-YL)methylene)-2-methylpropane-2-sulfinamide is a compound of interest in the field of organic chemistry It features a bromopyridine moiety, which is known for its versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-N-((2-Bromopyridin-3-YL)methylene)-2-methylpropane-2-sulfinamide typically involves the reaction of 2-bromopyridine-3-carbaldehyde with 2-methylpropane-2-sulfinamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(R,E)-N-((2-Bromopyridin-3-YL)methylene)-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The bromopyridine moiety can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to remove the bromine atom, yielding a pyridine derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) are used under mild conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridine compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (R,E)-N-((2-Bromopyridin-3-YL)methylene)-2-methylpropane-2-sulfinamide is used as an intermediate in the synthesis of more complex molecules. Its bromopyridine moiety makes it a valuable building block for constructing heterocyclic compounds.
Biology
In biological research, this compound can be used to study the interactions of bromopyridine derivatives with biological macromolecules. It serves as a probe to investigate enzyme mechanisms and protein-ligand interactions.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In the industrial sector, this compound is utilized in the development of advanced materials. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and electronic materials.
Mechanism of Action
The mechanism of action of (R,E)-N-((2-Bromopyridin-3-YL)methylene)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The bromopyridine moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The sulfinamide group may also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Bromopyridine-3-carbaldehyde: A precursor in the synthesis of (R,E)-N-((2-Bromopyridin-3-YL)methylene)-2-methylpropane-2-sulfinamide.
2-Bromopyridine-3-acetic acid: Another bromopyridine derivative with different functional groups.
4-Bromopyridine: A simpler bromopyridine compound used in various chemical reactions.
Uniqueness
This compound is unique due to its combination of a bromopyridine moiety and a sulfinamide group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H13BrN2OS |
|---|---|
Molecular Weight |
289.19 g/mol |
IUPAC Name |
(R)-N-[(2-bromopyridin-3-yl)methylidene]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C10H13BrN2OS/c1-10(2,3)15(14)13-7-8-5-4-6-12-9(8)11/h4-7H,1-3H3/t15-/m1/s1 |
InChI Key |
ZPZAAUDPQFJHBC-OAHLLOKOSA-N |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N=CC1=C(N=CC=C1)Br |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1=C(N=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















